molecular formula C12H18Cl2N2O2S B1442639 {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol CAS No. 1452516-16-3

{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol

Cat. No. B1442639
M. Wt: 325.3 g/mol
InChI Key: IJWGBCFDAWTDQP-UHFFFAOYSA-N
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Description

“{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” is a versatile chemical compound used in scientific research1. It possesses unique properties that make it valuable for various applications, such as drug discovery and material synthesis1.



Molecular Structure Analysis

The molecular structure of “{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” is not explicitly available in the search results. However, related compounds such as 4-methoxyphenyl)methanol have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.



Chemical Reactions Analysis

Specific chemical reactions involving “{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” are not available in the search results. However, similar compounds like 4-methoxyphenol are used as polymerisation inhibitors4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” are not explicitly mentioned in the search results. However, related compounds like 4-methoxyphenol have a density of 1.55 g/cm^3, a melting point of 52.5 °C, and a boiling point of 243 °C4.


Safety And Hazards

The safety and hazards associated with “{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” are not explicitly mentioned in the search results. However, related compounds like 4-methoxyphenol are considered irritants5.


Future Directions

The future directions for “{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol” are not explicitly mentioned in the search results. However, related compounds have been suggested as potential starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate6.


properties

IUPAC Name

methanol;[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.CH4O.2ClH/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9;1-2;;/h2-5,7H,6,12H2,1H3;2H,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWGBCFDAWTDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.COC1=CC=CC=C1C2=CSC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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